molecular formula C17H12ClN5S2 B1434156 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine CAS No. 1823183-28-3

4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine

Cat. No.: B1434156
CAS No.: 1823183-28-3
M. Wt: 385.9 g/mol
InChI Key: PMKVLJABWXMDMY-UHFFFAOYSA-N
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Description

4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine is a potent, selective, and ATP-competitive chemical probe for Death-associated protein kinase 3 (DAPK3/ZIPK). This compound demonstrates high selectivity for DAPK3 over other kinases, making it an invaluable tool for dissecting the specific cellular functions of this enzyme. DAPK3 is a serine/threonine kinase involved in critical physiological processes including the regulation of apoptosis (programmed cell death), actomyosin contractility , and smooth muscle contraction. Research utilizing this inhibitor is therefore pivotal for elucidating signaling pathways in areas such as vascular biology and oncology. Its application allows for the functional characterization of DAPK3's role in cytoskeletal reorganization and its contribution to diseases characterized by aberrant cell death or motility. The compound enables researchers to investigate novel therapeutic strategies by validating DAPK3 as a potential drug target for conditions including hypertension and cancer metastasis.

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-yl]-4-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S2/c1-10-9-24-17(21-10)23-16-19-7-6-13(22-16)14-8-20-15(25-14)11-2-4-12(18)5-3-11/h2-9H,1H3,(H,19,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKVLJABWXMDMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC2=NC=CC(=N2)C3=CN=C(S3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine , also known as a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed analysis of its biological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H14ClN2SC_{19}H_{14}ClN_2S, with a molecular weight of approximately 410.84 g/mol. It features a thiazole ring, which is significant for its biological activity.

1. Anticancer Activity

Several studies have investigated the anticancer potential of thiazole derivatives. For instance, a study highlighted that compounds with similar thiazole structures exhibited significant cytotoxic effects against various cancer cell lines. Specifically:

  • Mechanism of Action : The compound inhibits cellular CDK9-mediated RNA polymerase II transcription, leading to reduced expression levels of the Mcl-1 antiapoptotic protein. This action promotes apoptosis in cancer cells .
  • Case Study : In vitro assays demonstrated that the compound displayed IC50 values lower than those of standard chemotherapeutics like doxorubicin against A549 lung adenocarcinoma cells .
CompoundCell LineIC50 (µM)Reference
4-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amineA549<10
DoxorubicinA54915

2. Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound's structural features contribute to its effectiveness against various pathogens.

  • Activity Against Bacteria : Research indicates that thiazole-containing compounds exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances this activity .

3. Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been explored in various models.

  • Efficacy in Animal Models : In studies using the pentylenetetrazole (PTZ) model, compounds similar to the target compound demonstrated significant protective effects against seizures, with effective doses reported as low as 24.38 mg/kg .
CompoundModelED50 (mg/kg)Reference
Thiazole DerivativePTZ Seizure Model24.38

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal critical insights into how modifications to the thiazole ring and substituents influence biological activity:

  • Substituent Effects : The presence of halogen atoms (e.g., chlorine) on the phenyl ring significantly enhances both anticancer and antimicrobial activities. Electron-donating groups on the thiazole ring have been found to improve potency .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine exhibit significant anticancer properties. These compounds are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Specifically, they target CDK4 and CDK6, which are essential for the progression of various cancers.

Case Study:
A study demonstrated that derivatives of thiazole-pyrimidine compounds effectively inhibited the proliferation of cancer cell lines such as MV4-11 (acute myeloid leukemia) and MCF7 (breast cancer) through mechanisms involving apoptosis and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
Compound AMV4-110.25Apoptosis induction
Compound BMCF71.25Cell cycle arrest

The findings suggest that these compounds could serve as promising candidates for the development of novel cancer therapies.

Antimicrobial Activity

In addition to their anticancer properties, thiazole-pyrimidine derivatives have shown potential as antimicrobial agents. Studies have reported that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study:
A synthesis study evaluated the antimicrobial efficacy of various thiazole derivatives against standard bacterial strains using agar diffusion methods. The results indicated that certain derivatives demonstrated significant inhibition zones compared to control antibiotics .

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound CE. coli50 µg/mL
Compound DS. aureus30 µg/mL

These findings highlight the dual potential of this compound class in treating infections alongside cancer.

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between these compounds and their biological targets. For instance, docking simulations indicated favorable binding affinities for CDK inhibitors, supporting their role as effective therapeutic agents .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₈H₁₄ClN₅S₂ 399.93 4-Chlorophenyl, 4-methylthiazol-2-amine Not explicitly reported
5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine C₂₀H₂₂FN₇OS 427.50 Fluoropyrimidine, morpholinophenyl CDK9 inhibition (IC₅₀: <10 nM)
4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine C₁₆H₁₃F₃N₄S 350.36 Trifluoromethylphenyl, dimethylthiazole Kinase inhibition (unspecified)
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine C₂₆H₂₇N₇O₃S₂ 549.67 Morpholinosulfonylphenyl, methylphenyl Anticancer screening

Key Observations :

  • Electron-Withdrawing Groups : The target compound's 4-chlorophenyl group may enhance binding affinity compared to the trifluoromethylphenyl group in , as Cl has moderate electronegativity without excessive steric bulk.
  • Solubility Modifiers : Compounds with morpholine (e.g., ) or piperazine (e.g., ) substituents exhibit improved solubility due to their polar nature, whereas the target compound's methylthiazole group may reduce aqueous solubility.
  • Bioactivity Trends : Fluorine substitution (as in ) correlates with potent kinase inhibition, suggesting that the target compound’s lack of fluorine might limit similar activity unless compensated by other substituents.

Yield Challenges :

  • reports low yields (5%) for a structurally complex thiazole-pyrimidine hybrid due to purification difficulties . The target compound’s yield is unspecified but may face similar challenges.

Pharmacological and Analytical Profiles

Table 2: Analytical Data Comparison

Compound Name HPLC Purity (%) Retention Time (min) HR-MS Data (m/z) Reference
Target Compound Not reported Not reported Not reported
5-(5-Fluoro-2-((3-morpholinophenyl)amino)pyrimidin-4-yl)-N,4-dimethylthiazol-2-amine 98 11.89 (Method A) Not provided
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine 99 11.34 (Method A) [M+H]⁺: 436.1616 (calc. 436.1556)

Notable Gaps:

  • The target compound lacks reported HPLC or HR-MS data, limiting direct analytical comparisons.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine generally involves:

  • Construction of the pyrimidine core substituted at the 2-position with an amine group.
  • Formation of the 1,3-thiazole rings, one bearing a 4-chlorophenyl substituent.
  • Coupling of the thiazole moieties with the pyrimidine nucleus through nucleophilic aromatic substitution or condensation.

This approach is consistent with methods used for similar pyrimidine-thiazole derivatives described in the literature, which involve the reaction of halogenated pyrimidines with heterocyclic amines under reflux conditions in appropriate solvents.

Detailed Preparation Procedures

Preparation of the Pyrimidine Intermediate

  • A halogenated pyrimidine, such as 2-chloropyrimidine, is typically used as the starting material.
  • The 2-chloropyrimidine undergoes nucleophilic substitution with a heterocyclic amine, in this case, 4-methyl-1,3-thiazol-2-amine.
  • This reaction is carried out in a solvent system such as isopropanol or a mixture of isopropanol and a small amount of acid (e.g., concentrated HCl) to facilitate substitution.
  • The mixture is heated under reflux for 16–18 hours to ensure complete conversion.
  • The product is isolated by filtration and crystallization from ethanol or another suitable solvent.

Synthesis of the 2-(4-chlorophenyl)-1,3-thiazole Moiety

  • The 1,3-thiazole ring bearing the 4-chlorophenyl substituent can be synthesized via cyclization reactions involving α-haloketones and thiourea derivatives.
  • For example, 4-chlorophenacyl bromide reacts with thiourea to form the corresponding thiazole ring through nucleophilic substitution followed by ring closure.
  • This intermediate is then functionalized at the 5-position to allow further coupling with the pyrimidine core.

Coupling of the Pyrimidine and Thiazole Units

  • The coupling involves the reaction of the pyrimidin-2-amine intermediate with the 5-position functionalized thiazole derivative.
  • This can be achieved by heating the mixture in a solvent such as acetic acid or piperidinium acetate under reflux.
  • The reaction time varies from 15 minutes (in the presence of piperidinium acetate) to several hours (up to 4 hours in acetic acid), depending on the method used.
  • The product precipitates upon cooling and is purified by crystallization.

Representative Synthetic Methods from Literature

Method Reactants Conditions Reaction Time Yield Notes
Method A Sodium salt of pyrimidine intermediate + heterocyclic amines in piperidinium acetate Reflux, 15 min + acetic acid addition 15 min reflux + cooling Moderate to high Rapid method, suitable for various heterocyclic amines
Method B Halogenated pyrimidine + heterocyclic amines + ammonium acetate in acetic acid Reflux, 4 h 4 h reflux + cooling Moderate to high Longer reaction time, good for stable intermediates
Reflux in Isopropanol Pyrimidine intermediate + 4-methyl-1,3-thiazol-2-amine Reflux, 16–18 h 16–18 h reflux ~75% Used for coupling with anilino or heterocyclic amines, crystallization from ethanol

Analytical Data Supporting the Preparation

  • Melting points for the synthesized compounds typically range between 140–150 °C, indicating purity and successful synthesis.
  • Infrared (IR) spectra show characteristic bands for NH stretching (~3400 cm⁻¹), aromatic C-H (~3000 cm⁻¹), and C=N stretching (~1600 cm⁻¹).
  • Proton nuclear magnetic resonance (^1H-NMR) spectra confirm the presence of thiazole and pyrimidine protons, with singlets corresponding to the thiazole H-5 and methyl substituents.
  • Mass spectrometry (MS) data confirm molecular ion peaks consistent with the expected molecular weight, including isotopic patterns for chlorine substituents.

Research Findings and Optimization

  • Molecular modeling and docking studies have shown that the 4-anilino or heterocyclic substituents on the pyrimidine ring significantly influence binding affinity and selectivity in kinase inhibition, which guides the choice of substituents and synthetic routes.
  • Bulky substituents such as 4-chlorophenyl on the thiazole ring improve hydrophobic interactions in the ATP-binding site of target enzymes, justifying the synthetic incorporation of such groups.
  • Reaction conditions like solvent choice, acid additives, and temperature have been optimized to maximize yield and purity while minimizing reaction time.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Reference
1 2-Chloropyrimidine 4-methyl-1,3-thiazol-2-amine, isopropanol, reflux 16–18 h N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine ~75
2 4-Chlorophenacyl bromide + thiourea Cyclization, reflux in ethanol or acetic acid 2-(4-chlorophenyl)-1,3-thiazole 60–75
3 Pyrimidin-2-amine + 2-(4-chlorophenyl)-1,3-thiazole derivative Piperidinium acetate or acetic acid, reflux 15 min to 4 h Target compound Moderate to high

Q & A

Q. Key Optimization Factors :

  • Solvent choice (ethanol, DMF) and reflux conditions to balance reaction efficiency and side-product formation.
  • Purification via column chromatography or crystallization from ethanol/water mixtures .

Basic: What analytical methods are used to confirm the compound’s structural integrity?

  • X-ray Crystallography : Resolves molecular conformation, hydrogen bonding (e.g., intramolecular N–H⋯N bonds), and dihedral angles between aromatic rings (e.g., deviations <5° indicate planarity) .
  • Spectroscopy :
    • IR : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, NH₂ at ~3400 cm⁻¹).
    • NMR : Assigns proton environments (e.g., thiazole protons at δ 7.2–8.5 ppm) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .

Advanced: How can researchers resolve contradictions in crystallographic data for analogs of this compound?

Contradictions in dihedral angles or hydrogen-bonding patterns (e.g., between polymorphs) can arise from:

  • Crystallization Solvents : Polar solvents (e.g., DMSO) may stabilize different conformers.
  • Disordered Residues : Use DFT calculations to model energetically favorable conformations and validate against experimental data .
  • Temperature Effects : Low-temperature (120 K) X-ray studies reduce thermal motion artifacts, improving resolution .

Example : In N-(4-chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine, disorder in the chlorophenyl ring was resolved by refining occupancy ratios (50:50) and analyzing intermolecular interactions (C–H⋯Cl) .

Advanced: What computational strategies are recommended for predicting biological targets of this compound?

  • Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina or Schrödinger Suite. Prioritize targets with high docking scores (e.g., <−8.0 kcal/mol) .
  • QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with activity data from analogs (e.g., anti-leishmanial IC₅₀ values) .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) and key interactions (e.g., π-π stacking with Phe residues) .

Basic: How is the compound’s purity validated for pharmacological screening?

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 20 min) and UV detection (λ = 254 nm). Accept purity ≥95% .
  • Elemental Analysis : Carbon/nitrogen percentages must align with theoretical values (±0.4%) .

Advanced: What experimental designs are effective for elucidating structure-activity relationships (SAR) in analogs?

  • Scaffold Modifications : Synthesize derivatives with variations in:
    • Thiazole substituents (e.g., 4-methyl vs. 4-chloro).
    • Pyrimidine linkers (e.g., replacing –NH– with –O–).
  • Bioactivity Assays :
    • In Vitro : Dose-response curves (IC₅₀) against cancer cell lines (e.g., MCF-7) or microbial strains .
    • Selectivity Profiling : Compare activity on related targets (e.g., EGFR vs. HER2 kinases) .
  • Data Analysis : Use multivariate regression to identify key descriptors (e.g., logP, polar surface area) .

Advanced: How can researchers address low yields in the final amination step?

  • Catalyst Optimization : Replace traditional Pd catalysts with Buchwald precatalysts (e.g., XPhos Pd G3) to enhance coupling efficiency .
  • Microwave Assistance : Reduce reaction time from 24 hr to 1 hr at 100°C, minimizing decomposition .
  • Workup Adjustments : Quench reactions with NH₄Cl to prevent over-alkylation and improve isolation .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .
  • Emergency Measures : For spills, adsorb with vermiculite and wash areas with 10% sodium bicarbonate .

Advanced: How can reaction path search methods accelerate the discovery of novel derivatives?

  • Quantum Chemical Calculations : Use Gaussian or ORCA to map transition states and identify low-energy pathways .
  • High-Throughput Screening : Employ robotic platforms to test >100 conditions (solvent, catalyst, temperature) in parallel .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions for new substitutions .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockouts : Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
  • Pull-Down Assays : Use biotinylated probes to isolate protein targets from lysates, followed by LC-MS/MS identification .
  • Metabolic Profiling : Track ATP/NADH levels via luminescence assays to distinguish cytotoxic vs. cytostatic effects .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine

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